molecular formula C18H32O3 B12341837 13S-HODE-(d4)

13S-HODE-(d4)

Cat. No.: B12341837
M. Wt: 300.5 g/mol
InChI Key: HNICUWMFWZBIFP-QEYKCUBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

13S-HODE-(d4) is synthesized through the deuteration of 13S-Hydroxy-9Z,11E-octadecadienoic acid. The process involves the incorporation of deuterium atoms into the molecular structure of 13S-HODE. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of 13S-HODE-(d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient incorporation of deuterium atoms. The final product is purified through chromatographic techniques to achieve high purity levels required for analytical standards .

Chemical Reactions Analysis

Types of Reactions

13S-HODE-(d4) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of hydroperoxyoctadecadienoic acids (HPODEs).

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of esters or sulfonates.

Scientific Research Applications

13S-HODE-(d4) is widely used in scientific research for various applications:

Mechanism of Action

13S-HODE-(d4) exerts its effects primarily through its role as an internal standard in analytical applications. It mimics the behavior of 13S-HODE in mass spectrometry, allowing for accurate quantification. In biological systems, 13S-HODE is known to modulate inflammatory responses and regulate gene expression related to oxidative stress mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13S-HODE-(d4) is unique due to its deuterated form, which provides enhanced stability and accuracy in mass spectrometry analyses. This makes it an invaluable tool for researchers studying lipid peroxidation and related biochemical pathways .

Properties

Molecular Formula

C18H32O3

Molecular Weight

300.5 g/mol

IUPAC Name

(9Z,11E,13S)-9,10,12,13-tetradeuterio-13-hydroxyoctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1/i7D,9D,15D,17D

InChI Key

HNICUWMFWZBIFP-QEYKCUBVSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)/CCCCCCCC(=O)O

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)O

Origin of Product

United States

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